1-Boc-3-piperidone
Overview
Description
1-Boc-3-piperidone is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperidone ring, which is a six-membered lactam, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structure is pivotal in medicinal chemistry for the construction of complex scaffolds and drug-like molecules .
Synthesis Analysis
The synthesis of 1-Boc-3-piperidone and its derivatives has been explored through various methods. A novel synthesis route starting from 3,5-dichloroaniline has been developed, which involves a seven-step process including a key Morita-Baylis-Hillman reaction and ring-closing metathesis, yielding the 3-piperidone ring . Another approach utilizes 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by nucleophilic substitution, cyano-reduction, and cyclization reactions to synthesize N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] . Additionally, asymmetric carbon-carbon bond formations have been employed in the enantioselective synthesis of substituted piperidines using lithiated N-Boc allylic and benzylic amines .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-piperidone derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations have been used to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED). The conformational preferences of the molecule have been investigated through Potential Energy Scan (PES) studies .
Chemical Reactions Analysis
1-Boc-3-piperidone is a key intermediate in the synthesis of a wide range of chemical entities. It has been used in the base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines and quinolines, involving new bond formations and subsequent deprotection of the Boc group . The compound has also been utilized in the synthesis of 4-Boc-piperidone chalcones, which exhibit cytotoxic activity against metastatic cancer cells . Furthermore, the synthesis of 1-acyl-3-piperidones from N-benzylpiperidine-3,5-dione demonstrates the utility of 1-Boc-3-piperidone in preparing acylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-piperidone derivatives are influenced by their molecular structure. The presence of the Boc group imparts certain steric hindrances that can affect the reactivity and conformation of the molecule. The HOMO-LUMO bandgap energy and electron excitation analysis provide insights into the electronic properties of the compound. Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptors have been used to identify the most reactive sites of the title compound. Topological studies such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analyses, along with thermodynamic parameters, have been performed to understand the stability and reactivity of these molecules .
Scientific Research Applications
Chiral Intermediate Synthesis : 1-Boc-3-piperidone serves as a critical chiral intermediate in the synthesis of pharmaceuticals. For example, it is used in the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, which is crucial in creating drugs like ibrutinib, an active ingredient in lymphoma treatment drugs such as Imbruvica (Chen, Yan, & Xu, 2017).
Cytotoxicity in Cancer Cells : Novel 4-Boc-piperidone chalcones have been synthesized and demonstrated cytotoxic activity against highly-metastatic cancer cell lines. This highlights its potential in cancer research and therapy (Ocasio-Malavé et al., 2019).
Catalytic Process Improvement : A thermostable aldo-keto reductase has been identified that shows high activity towards N-Boc-3-piperidone. This enzyme offers improvements in the catalytic process used to produce (S)-N-Boc-3-Hydroxylpiperidine, a key pharmaceutical intermediate, with high efficiency and promising industrial values (He et al., 2017).
Asymmetric Synthesis of Chiral Amines : 1-Boc-3-piperidone has been utilized in the asymmetric synthesis of chiral amines, like 3-aminopiperidine, which are valuable intermediates for the production of bioactive compounds with pharmacological properties (Petri, Colonna, & Piccolo, 2019).
Dengue Virus Protease Inhibition : Derivatives of 1-Boc-3-piperidone, specifically 3,5-bis(arylidene)-4-piperidones, have shown promise as inhibitors of the Dengue virus NS2B/NS3 protease, highlighting its potential in antiviral drug research (Osman et al., 2017).
Binge-Eating Behavior and Anxiety Research : 1-Boc-Piperidine-4-Carboxaldehyde, a derivative of 1-Boc-3-piperidone, has been studied for its effects on binge-eating behavior and anxiety in rats, suggesting its potential in neuropsychopharmacology research (Guzmán-Rodríguez et al., 2021).
Biocatalyst Development for Industrial Application : A novel ω-transaminase, effective in the conversion of 1-Boc-3-piperidone, has been developed for industrial application, demonstrating the substance's role in improving biocatalytic processes (Wang et al., 2020).
Safety And Hazards
Future Directions
Piperidines, including 1-Boc-3-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .
properties
IUPAC Name |
tert-butyl 3-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXIGDBUBXKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373568 | |
Record name | 1-Boc-3-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-piperidone | |
CAS RN |
98977-36-7 | |
Record name | 1-Boc-3-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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